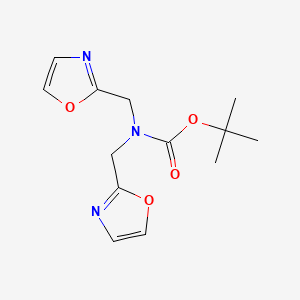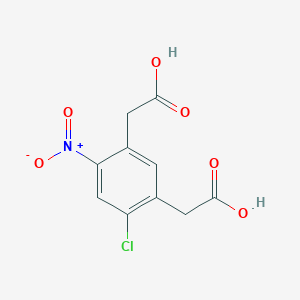![molecular formula C12H14N4O4 B11845453 3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11845453.png)
3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The triazolopyridine core structure is known for its diverse biological activities and is often explored in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.
Introduction of the Boc Protecting Group: The amine functionality on the triazolopyridine core is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a drug candidate due to its triazolopyridine core, which is known for various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: It is used as a building block in the synthesis of biologically active molecules and probes for studying biological processes.
Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid depends on its specific application and target. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The triazolopyridine core can act as a pharmacophore, binding to active sites of enzymes or receptors and inhibiting their activity.
類似化合物との比較
Similar Compounds
- 3-Amino-1-(tert-butoxycarbonyl)pyrrolidine
- 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid
- (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
- 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
Uniqueness
3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to its specific combination of the triazolopyridine core and the Boc-protected amine functionality. This combination provides a balance of stability and reactivity, making it a versatile intermediate for various synthetic applications. Additionally, the presence of the carboxylic acid group enhances its solubility and potential for further functionalization.
特性
分子式 |
C12H14N4O4 |
|---|---|
分子量 |
278.26 g/mol |
IUPAC名 |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C12H14N4O4/c1-12(2,3)20-11(19)13-10-15-14-8-7(9(17)18)5-4-6-16(8)10/h4-6H,1-3H3,(H,17,18)(H,13,15,19) |
InChIキー |
IDVMMKXHWGYIFY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=NN=C2N1C=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




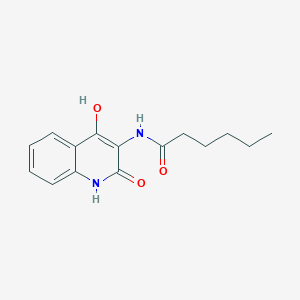
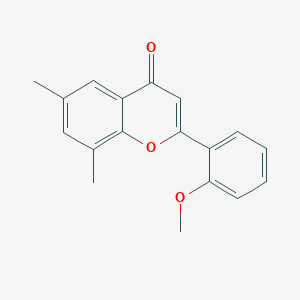
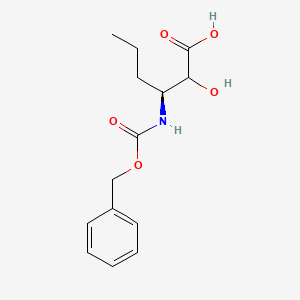
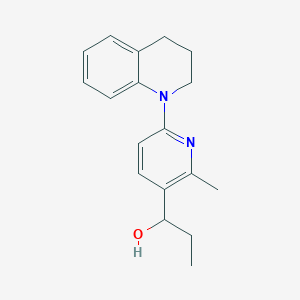
![6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B11845408.png)




